Aluminum, di-mu-chlorochlorotriethyldi-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of aluminum complexes often involves the reduction of aluminum halides with organic ligands or other reducing agents. Studies show the synthesis of various aluminum(III) porphyrins, highlighting methods that could be relevant to the synthesis of aluminum, di-mu-chlorochlorotriethyldi- complexes (Guilard et al., 1990). Similarly, research on neutral and cationic aluminum compounds provides insight into synthesis techniques using intramolecular coordination (Stanga et al., 2005).

Molecular Structure Analysis

Molecular structure analysis focuses on the arrangement of atoms within a compound. For aluminum complexes, X-ray diffraction studies reveal details about the coordination environment around aluminum atoms. For instance, the structure of methyl(2,3,7,8,12,13,17,18-octaethylporphinato)aluminum(III) has been determined, providing a basis for understanding similar compounds (Guilard et al., 1990).

Chemical Reactions and Properties

Aluminum compounds participate in a variety of chemical reactions, including those involving ligand exchange, redox processes, and coordination to other molecules. Research on aluminum(I) compounds outlines their reactivity and potential applications in synthesis and materials science (Roesky & Kumar, 2005).

Physical Properties Analysis

The physical properties of aluminum complexes, such as melting points, boiling points, and solubility, depend on their molecular structure. For aluminum, di-mu-chlorochlorotriethyldi-, understanding its physical properties requires specific studies on similar compounds. Aluminum chlorohydrate, for instance, offers insights into the physical behavior of aluminum-centered complexes (Teagarden et al., 1981).

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability, and decomposition behavior, are crucial for understanding aluminum, di-mu-chlorochlorotriethyldi-. Studies on aluminum(I) chemistry reveal the compound's potential reactivity patterns and stability under various conditions (Roesky & Kumar, 2005).

科学的研究の応用

1. Energy and Hydrogen Storage

Aluminum hydride (AlH3) and its compounds are significant in scientific research, particularly in energy storage. Due to its high energy density, AlH3 is used or proposed for use in applications like rocket fuel, explosives, reducing agents, and hydrogen sources for portable fuel cells. This material is crucial in studies focusing on synthesis methods, crystallographic structures, thermodynamics, kinetics, and regeneration routes (Graetz et al., 2011).

2. Structural Engineering Applications

Aluminum is extensively used in civil engineering due to its unique properties. Its application in structural engineering includes being a part of extruded and welded members. The research in this area provides a solid foundation for modern codification and design of aluminum alloy structures (Mazzolani, 2006).

3. Water Treatment and Environmental Applications

Aluminum compounds, such as aluminum sulfate and polyaluminum chloride, are researched for their effectiveness in water treatment, particularly in reducing soluble aluminum to prevent reverse osmosis membrane fouling (Gabelich et al., 2006). Additionally, the corrosion mechanism of aluminum in alkaline solutions is a significant area of study, particularly relevant in nuclear engineering (Zhang et al., 2009).

4. Photocatalysis and Energy Production

Research into aluminum nanocrystals has shown their potential as plasmonic photocatalysts for hydrogen dissociation, a critical step in many hydrogenation reactions. This application of aluminum offers a sustainable alternative to precious metal catalysts (Zhou et al., 2016).

5. Aerospace and Advanced Material Applications

Aluminum-lithium alloys are studied for their use in aerospace applications. These alloys, particularly Al3Li, are of interest due to their mechanical properties and forming ability. Research in this area focuses on the intrinsic phases of these alloys and their impact on material properties (Roy et al., 2021).

Safety and Hazards

特性

InChI |

InChI=1S/3C2H5.2Al.3ClH/c3*1-2;;;;;/h3*1H2,2H3;;;3*1H/q;;;-1;+2;;;/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFRDHJRBVWBKU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

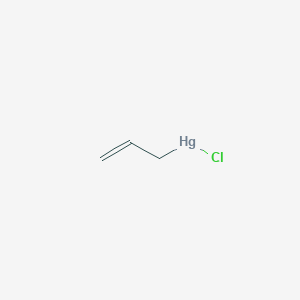

Canonical SMILES |

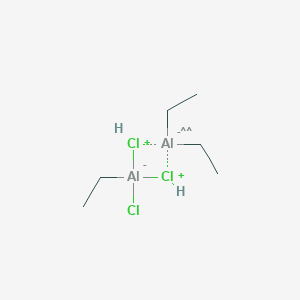

CC[Al-]CC.CC[Al-]([ClH+])([ClH+])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

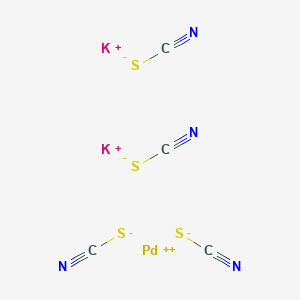

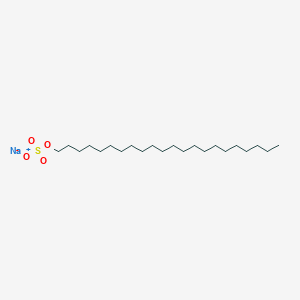

Molecular Formula |

C6H17Al2Cl3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | Aluminum, di-.mu.-chlorochlorotriethyldi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Aluminum, di-mu-chlorochlorotriethyldi- | |

CAS RN |

12075-68-2 |

Source

|

| Record name | Aluminum, di-.mu.-chlorochlorotriethyldi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。